ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound with a molecular formula of C7H10N2O3. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The structure of this compound includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects .
Comparison with Similar Compounds
Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound has a similar structure but includes a hydroxyl group, which can alter its chemical and biological properties.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]}:
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-6(10)5-4(2)8-7(11)9-5/h3H2,1-2H3,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIUYOLZVQXGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278507 | |
Record name | Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82831-19-4 | |
Record name | NSC7839 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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